molecular formula C7H4ClN3O5 B1330264 2-Chloro-3,5-dinitrobenzamide CAS No. 6266-51-9

2-Chloro-3,5-dinitrobenzamide

Cat. No. B1330264
CAS RN: 6266-51-9
M. Wt: 245.58 g/mol
InChI Key: GUDFEGXIJXTNJG-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzamide is a chemical compound with the linear formula C7H4ClN3O5 . It has a molecular weight of 245.58 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-dinitrobenzamide is characterized by its linear formula C7H4ClN3O5 . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,5-dinitrobenzamide are not explicitly detailed in the search results. The compound has a molecular weight of 245.58 .

Scientific Research Applications

Gas-Chromatographic Determination in Animal Feeding Stuffs

2-Chloro-3,5-dinitrobenzamide has been analyzed in animal feeding stuffs. Hoodless and Weston (1969) described a method involving extraction with methanol and treatment with methanol-hydrogen chloride to form methyl esters of substituted benzoic acids for gas chromatography analysis. This method helps in determining the presence of 2-Chloro-3,5-dinitrobenzamide in animal feed additives (Hoodless & Weston, 1969).

Decomposition in Aqueous Solutions During Oxidation Processes

The decomposition of 2-Chloro-3,5-dinitrobenzamide in aqueous solutions during UV/H2O2 and UV/TiO2 oxidation processes was investigated by Yan et al. (2017). This study is significant in understanding the removal of 2-Chloro-3,5-dinitrobenzamide from wastewater and surface water. The study found that the decomposition fits well with a fluence-based pseudo-first-order kinetics model and is affected by pH and inorganic anions (Yan et al., 2017).

Use in Gene-Directed Enzyme Prodrug Therapy

Friedlos et al. (1997) evaluated nitrogen mustard analogues derived from 2-Chloro-3,5-dinitrobenzamide as potential prodrugs for gene-directed enzyme prodrug therapy (GDEPT). The study suggests that certain derivatives showed improvements in potency and selectivity, making them superior prodrugs for GDEPT applications (Friedlos et al., 1997).

Supramolecular Assembly and Synthesis Analysis

Pedireddi et al. (2003, 2004) have reported on the synthesis and analysis of adducts of 3,5-dinitrobenzamide, highlighting its significance in supramolecular chemistry. They characterized the adducts by single crystal X-ray diffraction methods, providing insights into its crystalline structure and properties (Pedireddi et al., 2003); (Prakashareddy & Pedireddi, 2004).

Prodrug Development for Escherichia coli nfsB Nitroreductase in Gene Therapy

Atwell et al. (2007) synthesized 2,4-dinitrobenzamide mustards as potential prodrugs for gene-directed enzyme prodrug therapy with E. coli nfsB nitroreductase. The study evaluated these compounds for selective cytotoxicity, highlighting their potential in gene therapy (Atwell et al., 2007).

Coccidiosis Prevention and Control in Chickens

Baron et al. (1966) explored the efficacy of 2-Chloro-3,5-dinitrobenzamide for coccidiosis prevention and control in chickens. This study contributes to understanding its potential use in poultry industry (Baron et al., 1966).

properties

IUPAC Name

2-chloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFEGXIJXTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284440
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dinitrobenzamide

CAS RN

6266-51-9
Record name 2-Chloro-3,5-dinitrobenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37233
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm. (94%) of material melting at 181°-3°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm (94%) of material melting at 181-3°.
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0.14 mol
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BD Palmer, WR Wilson, RF Anderson… - Journal of medicinal …, 1996 - ACS Publications
A series of regioisomers of the novel hypoxia-selective cytotoxin (HSC) 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (2a) have been prepared by displacement of the chloro …
Number of citations: 49 pubs.acs.org
F Friedlos, WA Denny, BD Palmer… - Journal of medicinal …, 1997 - ACS Publications
Twenty nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954, 1) were evaluated as candidate prodrugs for gene-directed enzyme prodrug therapy (…
Number of citations: 98 pubs.acs.org
GN Smith - Analytical Chemistry, 1960 - ACS Publications
A colorimetric method for the determination of 3, 5-dinitro-o-toluamide can be used for assay of the drug and to distinguish the dinitrotoluamide isomers which give a positive test. The …
Number of citations: 16 pubs.acs.org
CG Wood, A Geertsema, L Freeburg… - Journal of …, 1965 - Wiley Online Library
A new ring system, a triazolobenzoxazepinone, has been synthesized in which the conformation of the 7‐membered ring is rather rigidly imposed by the system. The conformation of the …
Number of citations: 6 onlinelibrary.wiley.com
NA Helsby, GJ Atwell, S Yang, BD Palmer… - Journal of medicinal …, 2004 - ACS Publications
The 5-aziridinyl-2,4-dinitrobenzamide CB 1954 is a substrate for the oxygen-insensitive nitroreductase (NTR) from E. coli and is in clinical trial in combination with NTR-armed …
Number of citations: 42 pubs.acs.org
RL Heppolette, J Miller, VA Williams - Journal of the American …, 1956 - ACS Publications
Discussion As para substituents in both mono- and dinitro series the activating power of CO-X groups is in the theoretical order2· 3 H< C02-< CONH2 (and CONMe2)< C02Me< COMe< …
Number of citations: 12 pubs.acs.org
TJ Broxton, JR Christie, S Wright - Journal of Physical Organic …, 1990 - Wiley Online Library
The catalytic effects of micelles of cetyltrimethylammonium bromide (CTAB) and fluoride (CTAF) on several S N Ar and B AC 2 reactions were studied. Rate versus detergent …
Number of citations: 11 onlinelibrary.wiley.com
S Yang, GJ Atwell, WA Denny - Tetrahedron, 2007 - Elsevier
Aromatic asymmetric halomesylate mustards are efficiently prepared by reaction of activated aromatic chlorides with aziridineethanol/alkali metal halides, followed by mesylation of the …
Number of citations: 17 www.sciencedirect.com

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